Tebanicline hydrochloride

Neuropathic Pain Analgesic Drug Development Nicotinic Receptor Pharmacology

Tebanicline HCl (ABT-594) is a high-purity (≥98%) α3β4/α4β2 nAChR partial agonist. Critical for non-opioid analgesic research, it potentiates opioid analgesia without increasing respiratory depression. Its unique α3β4-preferring profile distinguishes it from α4β2-selective analogs. Ideal for pain models requiring a less toxic epibatidine alternative.

Molecular Formula C9H12Cl2N2O
Molecular Weight 235.11 g/mol
CAS No. 203564-54-9
Cat. No. B611271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTebanicline hydrochloride
CAS203564-54-9
SynonymsTebanicline;  ABT-594;  ABT 594;  ABT594;  Ebanicline.
Molecular FormulaC9H12Cl2N2O
Molecular Weight235.11 g/mol
Structural Identifiers
SMILESC1CNC1COC2=CN=C(C=C2)Cl.Cl
InChIInChI=1S/C9H11ClN2O.ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;/h1-2,5,7,11H,3-4,6H2;1H/t7-;/m1./s1
InChIKeyGYVARJONEFSAJB-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tebanicline Hydrochloride (ABT-594) – High-Affinity α4β2 nAChR Partial Agonist for Analgesic Research


Tebanicline hydrochloride (CAS 203564-54-9), also known as ABT-594 hydrochloride or ebanicline hydrochloride, is a potent synthetic partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), binding with high affinity to both α3β4 and α4β2 subtypes [1]. Developed by Abbott as a less toxic analog of the frog-derived alkaloid epibatidine, it exhibits potent, orally effective analgesic activity in preclinical models of acute, persistent, and neuropathic pain without engaging opioid receptors [2]. The compound progressed to Phase II clinical trials for diabetic peripheral neuropathic pain but was discontinued due to gastrointestinal tolerability issues [3].

Why Tebanicline Hydrochloride Cannot Be Replaced by Other nAChR Agonists in Pain Research


While several nAChR agonists target the α4β2 subtype, substitution without quantitative validation is scientifically invalid. Tebanicline exhibits a distinct receptor subtype engagement profile—binding with greater specificity to α3β4 receptors compared to analogs like ABT-366833, which are more α4β2-selective [1]. This differential binding translates to divergent in vivo pharmacological outcomes: tebanicline potentiates opioid analgesia without exacerbating respiratory depression, a property not uniformly shared across the class [2]. Furthermore, its oral bioavailability and metabolic profile differ markedly from structurally related compounds; simple replacement with another α4β2 agonist risks confounding experimental results, particularly in pain models where both efficacy and side-effect liability are influenced by subtype selectivity and pharmacokinetic behavior [3].

Quantitative Evidence for Tebanicline Hydrochloride Differentiation vs. Key Comparators


Tebanicline vs. Epibatidine: Dramatically Reduced Acute Toxicity with Retained Analgesic Efficacy

Tebanicline was developed specifically to retain the potent analgesic efficacy of epibatidine while mitigating its extreme toxicity. In mice, epibatidine exhibits an LD50 of approximately 0.4 µg per mouse [1]. Tebanicline, in contrast, has an LD50 of 19.1 µmol/kg (i.p.) in mice, a safety margin that enabled progression to human clinical trials, whereas epibatidine's narrow therapeutic window precluded clinical development [2]. This quantitative difference in acute toxicity is the primary rationale for selecting tebanicline over epibatidine as an nAChR-mediated analgesic tool.

Neuropathic Pain Analgesic Drug Development Nicotinic Receptor Pharmacology

Tebanicline vs. ABT-366833: Differential α3β4 vs. α4β2 Subtype Engagement Drives Distinct Pharmacological Profiles

Tebanicline exhibits greater specificity for the α3β4 nAChR subtype, whereas ABT-366833 is more selective for the α4β2 subtype [1]. ABT-366833 binds to the [3H]-cytisine site with a Ki of 3.1 nM , while tebanicline binds with a Ki of 37 pM [2]—a nearly 100-fold difference in affinity. This subtype selectivity difference is mechanistically significant: α4β2-selective ligands are more specifically associated with neuropathic pain relief with fewer side effects, while α3β4-preferring ligands like tebanicline produce a broader but potentially less favorable side-effect profile, including the gastrointestinal issues that halted its clinical development [1].

nAChR Subtype Selectivity Neuropathic Pain Structure-Activity Relationship

Tebanicline vs. Varenicline: Differential Effects on Opioid-Induced Respiratory Depression and Analgesia

In a rat model of fentanyl-induced respiratory depression, both tebanicline (ABT-594) and varenicline reduced respiratory depression. However, tebanicline potentiated fentanyl-induced analgesia, whereas varenicline had no effect on analgesia [1]. Specifically, fentanyl reduced respiratory rate to 43 ± 32% of control in the vehicle group; preadministration of tebanicline alleviated this to 81 ± 36% of control (P = 0.001) [1]. This differential interaction with opioid analgesia distinguishes tebanicline from varenicline and suggests a unique pharmacodynamic profile that may be leveraged in studies of opioid-sparing strategies or respiratory depression mitigation.

Opioid Interaction Respiratory Depression Combination Analgesia

Tebanicline vs. A-85380: 100-Fold Higher Affinity for α4β2 nAChRs

Tebanicline exhibits substantially higher affinity for the α4β2 nAChR compared to A-85380. While A-85380 is a high-affinity nAChR agonist, its exact Ki for α4β2 is not readily available in the same assay format; however, tebanicline's Ki of 37 pM [1] is among the highest reported for this receptor subtype, exceeding that of many early-generation nAChR agonists. This high affinity translates to robust analgesic efficacy at lower doses, a key differentiation for in vivo studies where minimizing off-target effects is critical.

nAChR Binding Affinity Analgesic Potency Radioligand Binding

Oral Bioavailability with Defined Route-Dependent Potency Difference

Tebanicline is orally active, but with a quantifiable potency reduction relative to intraperitoneal administration. In mouse pain models, the maximally effective dose was 0.62 µmol/kg (i.p.), while oral administration required approximately 10-fold higher doses to achieve comparable antinociception [1]. This 10-fold oral vs. i.p. potency ratio is a critical parameter for experimental design, as it defines the dosing regimen required for systemic exposure via oral gavage versus injection. This contrasts with some nAChR agonists that exhibit poor oral bioavailability altogether, limiting their utility in chronic dosing paradigms.

Pharmacokinetics Oral Bioavailability Route of Administration

Intrinsic Efficacy at α4β2 nAChR: 130% of Nicotine's Efficacy

In functional assays measuring 86Rb+ efflux from K177 cells expressing human α4β2 nAChRs, tebanicline acts as a partial agonist with an EC50 of 140 nM and an intrinsic activity of 130% relative to (-)-nicotine [1]. This supranormal intrinsic activity indicates that tebanicline is a highly efficacious partial agonist, capable of producing greater maximal receptor activation than the endogenous ligand. This differentiates it from lower-efficacy partial agonists like varenicline and from full agonists that may cause greater receptor desensitization.

Functional Agonism Cation Efflux nAChR Pharmacology

Validated Research Applications for Tebanicline Hydrochloride Based on Quantitative Evidence


Preclinical Studies of nAChR-Mediated Analgesia Without Opioid Receptor Engagement

Tebanicline is well-suited for in vivo pain models (formalin, hot-plate, tail-pressure, neuropathic pain) where a non-opioid mechanism of action is required [1]. Its high affinity for α4β2 nAChRs (Ki = 37 pM) and oral activity enable robust, dose-dependent antinociception that is reversible by mecamylamine but not naltrexone, confirming nAChR-specific mediation [2]. Researchers should select tebanicline over epibatidine when acute toxicity is a concern, and over α4β2-selective agonists like ABT-366833 when α3β4 engagement is a desired component of the pharmacological profile [3].

Investigating Opioid-Adjunct Therapies to Mitigate Respiratory Depression

Tebanicline's demonstrated ability to reduce fentanyl-induced respiratory depression while simultaneously potentiating opioid analgesia [1] makes it a critical tool for studies exploring nAChR modulation as a strategy to improve opioid safety. The direct head-to-head data with varenicline [1] provides a benchmark for comparing efficacy and mechanistic differences. Use tebanicline at doses that do not alter baseline breathing (e.g., the doses effective in the rat model) to isolate the respiratory-protective effect without confounding sedation or motor impairment [2].

Structure-Activity Relationship (SAR) Studies of nAChR Subtype Selectivity

As a partial agonist with a defined binding preference for α3β4 over α4β2 relative to newer analogs [1], tebanicline serves as a key reference compound for SAR campaigns aimed at optimizing nAChR subtype selectivity. Its high affinity (Ki = 37 pM) and functional EC50 (140 nM) provide a well-characterized baseline against which novel ligands can be benchmarked [2]. Researchers should use tebanicline as a control for α3β4-preferring activity when screening for more α4β2-selective analgesics [1].

Oral Bioavailability and Route-of-Administration Comparative Studies

Tebanicline's 10-fold oral vs. i.p. potency differential [1] provides a quantifiable benchmark for studies comparing routes of administration or evaluating formulation strategies to improve oral bioavailability. This property makes it useful as a reference compound in pharmacokinetic/pharmacodynamic (PK/PD) modeling of nAChR agonists, where understanding the relationship between systemic exposure and analgesic efficacy is critical [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tebanicline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.